molecular formula C9H7Cl2F3O B14036547 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14036547
M. Wt: 259.05 g/mol
InChI Key: HBOXDEQVECEKJL-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base, followed by reduction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,2-dichloro-1-(4-(trifluoromethyl)phenyl)ethanone, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and trifluoromethyl groups can enhance its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol is unique due to its specific combination of dichloro and trifluoromethyl groups attached to an ethanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H7Cl2F3O

Molecular Weight

259.05 g/mol

IUPAC Name

2,2-dichloro-1-[4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H7Cl2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,7-8,15H

InChI Key

HBOXDEQVECEKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)Cl)O)C(F)(F)F

Origin of Product

United States

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